molecular formula C19H14ClN3S B2567099 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 683257-79-6

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No. B2567099
CAS RN: 683257-79-6
M. Wt: 351.85
InChI Key: OZRGMOLAJASSGT-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound comprises a thiazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a chloro-substituted methylphenyl group and an acrylonitrile group.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Cytotoxic Activities : Acrylonitriles, similar to the compound , have been synthesized and tested for cytotoxic potency against human cancer cell lines. These compounds, including ones with a phenyl ring substitution, showed potential in delayed cell death characterized by giant cells with multilobed nuclei, indicating apoptosis as a mechanism of cell death (Sa̧czewski et al., 2004).

  • α-Aroylketene Dithioacetal Mediated Synthesis : The blending of two pharmacophores, including benzothiazolylamino and acrylonitrile derivatives, led to novel compounds with significant anticancer, antioxidant, and anti-inflammatory properties. This research highlights the compound's potential in therapeutic applications (Bhale et al., 2018).

Biomedical Applications

  • Anticancer Properties : The synthesis of derivatives of acrylonitriles, including those with phenylthiazolyl substitutions, demonstrated significant anticancer activities against breast carcinoma cell lines. This research underscores the compound's relevance in cancer treatment (Bhale et al., 2018).

  • Antioxidant and Anti-inflammatory Evaluation : Some synthesized compounds with acrylonitrile structure showed excellent scavenging activities against NO, H2O2, DPPH, and superoxide radicals, along with moderate anti-diabetic and anti-inflammatory activities. These findings suggest a wide range of potential biomedical applications for the compound (Bhale et al., 2018).

properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3S/c1-13-7-8-16(20)9-17(13)22-11-15(10-21)19-23-18(12-24-19)14-5-3-2-4-6-14/h2-9,11-12,22H,1H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRGMOLAJASSGT-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

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